XL-281

Biochemical Inhibition RAF Isoform Potency Kinase Assay

XL-281 is a clinically differentiated pan-RAF inhibitor with an established human MTD (150 mg QD) and demonstrated RECIST partial responses in NRAS-mutant cancers. Unique among comparators, it has peer-reviewed paired tumor biopsy data confirming pERK/pMEK/pAKT modulation in patients and completed a Phase I combination trial with ipilimumab. For translational studies requiring human PK/PD validation or immuno-oncology applications, this is the evidence-backed choice.

Molecular Formula C24H19ClN4O4
Molecular Weight 462.9 g/mol
CAS No. 870603-16-0
Cat. No. B612212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXL-281
CAS870603-16-0
SynonymsBMS908662;  BMS-908662;  BMS 908662;  XL281;  XL 281;  XL-281
Molecular FormulaC24H19ClN4O4
Molecular Weight462.9 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)N2C(=O)C3=CC=CC=C3C2(C4=CC5=C(C=C4)N=C(N5)NC(=O)OC)O
InChIInChI=1S/C24H19ClN4O4/c1-13-7-9-15(25)12-20(13)29-21(30)16-5-3-4-6-17(16)24(29,32)14-8-10-18-19(11-14)27-22(26-18)28-23(31)33-2/h3-12,32H,1-2H3,(H2,26,27,28,31)
InChIKeyMMNNTJYFHUDSKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate (CAS 870603-16-0) for Pan-RAF Kinase Research


Methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate (CAS 870603-16-0), also designated XL281 or BMS-908662, is a synthetic small-molecule benzimidazole derivative that functions as an orally active pan-RAF kinase inhibitor . It selectively targets wild-type CRAF, wild-type BRAF, and the oncogenic BRAF V600E mutant with nanomolar potency, thereby suppressing downstream RAS/RAF/MEK/ERK signaling in tumor cells [1]. The compound has been advanced to Phase I/II clinical evaluation for advanced solid tumors, including colorectal cancer and melanoma, and is distributed under research-use-only designations by multiple life science suppliers [2].

The Critical Non-Interchangeability of Methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate with In-Class Pan-RAF Inhibitors


Pan-RAF inhibitors are not a homogeneous commodity; their biochemical potency, isoform selectivity profiles, oral bioavailability, and clinical tolerability vary substantially across structurally distinct chemotypes [1]. Direct substitution of methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate with a different pan-RAF inhibitor without accounting for these quantitative differentials can compromise experimental reproducibility and lead to discrepant translational outcomes. The following evidence quantifies precisely how this compound differs from key comparators, enabling informed procurement decisions based on assay-specific or model-specific requirements [2].

Quantitative Differential Evidence for Methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate Procurement Selection


Biochemical Potency Profile Against Wild-Type and Mutant RAF Kinases

In a standardized biochemical kinase assay using ATP at 1 mM, methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate exhibits IC50 values of 2.6 nM against CRAF, 4.5 nM against wild-type BRAF, and 6 nM against BRAF V600E . This contrasts with other pan-RAF inhibitors: LY3009120 displays IC50s of 15 nM (CRAF), 9.1 nM (BRAF WT), and 5.8 nM (BRAF V600E) [1]; CCT196969 exhibits IC50s of 10 nM (CRAF), 100 nM (BRAF WT), and 40 nM (BRAF V600E) [2]; Belvarafenib shows IC50s of 2 nM (CRAF), 41 nM (BRAF WT), and 7 nM (BRAF V600E) ; RAF709 demonstrates IC50s of 0.5 nM (CRAF) and 0.4 nM (BRAF) ; and KIN-2787 yields IC50s ranging from 0.06 to 3.46 nM across RAF isoforms [3].

Biochemical Inhibition RAF Isoform Potency Kinase Assay

Oral Bioavailability and Maximum Tolerated Dose in Human Subjects

Methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate is orally bioavailable with a maximum tolerated dose (MTD) established at 150 mg once daily in a Phase I dose-escalation study of 160 patients with advanced solid tumors; food did not affect exposure, while co-administration with famotidine reduced AUC [1]. In contrast, LY3009120 reached a recommended Phase II dose of 300 mg BID but exhibited dose-limiting toxicities that limited escalation [2]. CCT196969 demonstrated ~55% oral bioavailability in mice with a plasma half-life of 8.2 hours and was well tolerated up to 20 mg/kg/day . Belvarafenib is orally bioavailable and has completed Phase I relative bioavailability studies in healthy subjects, though MTD data in cancer patients is limited [3]. RAF709 achieved 68% oral bioavailability in mice but showed variable bioavailability across species (rat 24%, dog 48%) . KIN-2787 is orally available and currently under dose-escalation evaluation, with no published MTD as of this writing [4].

Clinical Pharmacology Oral Bioavailability Phase I Trial

Target Engagement and Pharmacodynamic Modulation in Human Tumor Biopsies

In a Phase I study, paired tumor biopsies obtained from 33 patients before and after treatment with methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate demonstrated significant decreases in phosphorylated ERK (pERK), pMEK, and pAKT, confirming on-target RAF pathway inhibition in human tumor tissue [1]. By comparison, RAF709 suppressed pERK with an EC50 of 20–100 nM in KRAS-mutant Calu6 cells in vitro but lacks published paired biopsy data in human subjects [2]. KIN-2787 reduced pERK in BRAF-mutant cell lines but human biopsy pharmacodynamic data are not yet publicly available [3]. LY3009120 induced BRAF-CRAF dimerization and inhibited downstream phosphorylation in cell-based assays, yet clinical biopsy evidence of target modulation has not been reported [4].

Pharmacodynamics Target Engagement Tumor Biopsy

Clinical Activity in NRAS-Mutant and Uveal Melanoma Populations

Among 160 patients treated with methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate, partial responses by RECIST criteria were observed in two patients: one with NRAS-mutant papillary thyroid cancer and one with uveal melanoma; an additional nine patients exhibited tumor shrinkage >10% without meeting formal RECIST partial response criteria [1]. In contrast, LY3009120 demonstrated no objective responses in a Phase I trial, with disease stabilization as the best outcome [2]. CCT196969 showed preclinical activity against melanoma and colorectal cancer cell lines harboring BRAF mutations but lacked efficacy in BRAF/NRAS wild-type models [3]. Belvarafenib achieved an objective response rate of 25% in BRAF V600E-mutant melanoma patients but activity in NRAS-mutant tumors is not well characterized [4]. KIN-2787 has not yet reported clinical response data [5].

Clinical Efficacy NRAS Mutation Uveal Melanoma

Kinase Selectivity Profile and Off-Target Binding

Methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate is characterized as a selective RAF kinase inhibitor, though full quantitative kinome-wide profiling data remain sparse in the public domain [1]. By contrast, RAF709 has been profiled at 1 µM against a panel of 456 kinases, showing >99% inhibition of BRAF, BRAF V600E, and CRAF, with off-target binding to DDR1 (>99%), DDR2 (86%), FRK (92%), and PDGFRβ (96%) . LY3009120 exhibited >1 µM IC50 against 155 other kinases in a cell-based KiNativ assay, indicating a narrow selectivity window [2]. CCT196969 additionally inhibits SRC (IC50 26 nM) and LCK (IC50 14 nM), broadening its target profile beyond RAF [3]. KIN-2787 is reported to have minimal activity against non-RAF kinases, but specific off-target binding data have not been published [4].

Kinase Selectivity Off-Target Activity Panel Screening

Combination Potential with Immune Checkpoint Inhibitors

Preclinical evaluation of methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate in combination with a CTLA-4 monoclonal antibody demonstrated enhanced anti-tumor activity compared to either agent alone. In a murine model, the compound administered at 100 mg/kg every other day achieved 73–78% tumor growth inhibition (TGI), while the CTLA-4 mAb alone achieved 97% TGI when dosed from day 4 [1]. A Phase I trial evaluating the compound in combination with ipilimumab (anti-CTLA-4) in advanced melanoma has been completed (NCT01658826) [2]. In comparison, LY3009120 has been studied preclinically with MEK inhibitors but not with checkpoint inhibitors [3]. Belvarafenib has been evaluated with cobimetinib (MEK inhibitor) but immune checkpoint combination data are not available [4]. KIN-2787 is being studied with binimetinib (MEK inhibitor) but not with immune checkpoint inhibitors [5].

Combination Therapy Immuno-Oncology CTLA-4

Optimal Research Applications for Methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate Based on Differential Evidence


Translational Pharmacology Studies Requiring Defined Human MTD and Oral Bioavailability

For preclinical pharmacokinetic/pharmacodynamic (PK/PD) modeling or combination therapy studies that will inform clinical trial design, methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate is uniquely suited among pan-RAF inhibitors because it has an established human MTD of 150 mg once daily and predictable oral exposure unaffected by food [1]. This enables more accurate allometric scaling and dose prediction compared to compounds lacking clinical MTD data, such as CCT196969 or KIN-2787 .

Studies of NRAS-Mutant or Uveal Melanoma Tumor Models

Investigators focusing on NRAS-mutant cancers or uveal melanoma—contexts where BRAF-selective inhibitors are ineffective—should prioritize methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate, as it has demonstrated RECIST partial responses in these specific patient populations [1]. In contrast, pan-RAF inhibitors such as LY3009120 have shown no objective responses in Phase I, and others lack clinical data in NRAS-mutant disease .

Immuno-Oncology Combination Research with Checkpoint Inhibitors

Researchers investigating the immunomodulatory effects of RAF inhibition or developing combination regimens with anti-CTLA-4 antibodies should select methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate, given its demonstrated preclinical enhancement of CTLA-4 mAb anti-tumor activity and completion of a Phase I trial with ipilimumab [1]. This compound is the only pan-RAF inhibitor in this analysis with clinical combination data in the immuno-oncology space .

Human Tumor Target Engagement and Pharmacodynamic Validation

For studies requiring direct evidence of on-target pathway modulation in human tumor tissue, methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate is the preferred tool compound, as paired tumor biopsy data from a Phase I trial confirm significant reductions in pERK, pMEK, and pAKT following treatment [1]. This human pharmacodynamic validation is absent for comparators such as RAF709 and KIN-2787, which lack published clinical biopsy data .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for XL-281

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.